1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]
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Overview
Description
1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] is a chemical compound with the molecular formula C19H20N8O8. It is known for its complex structure, which includes two dinitrophenyl hydrazine groups connected by a 3-ethylpentane-1,5-diylidene linker. This compound has various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
The synthesis of 1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further condensation to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pH, to maximize yield and purity .
Chemical Reactions Analysis
1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions.
Scientific Research Applications
1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is used in biochemical assays to detect and quantify specific biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific application and the molecular targets involved .
Comparison with Similar Compounds
1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] can be compared with other similar compounds, such as:
- 1,1’-(3-Methylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]
- 1,1’-(3-Propylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] These compounds share similar structural features but differ in the length and branching of the alkyl linker. The unique properties of 1,1’-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine] arise from its specific alkyl linker, which influences its reactivity and applications .
Properties
CAS No. |
3449-36-3 |
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Molecular Formula |
C19H20N8O8 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
N-[[5-[(2,4-dinitrophenyl)hydrazinylidene]-3-ethylpentylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C19H20N8O8/c1-2-13(7-9-20-22-16-5-3-14(24(28)29)11-18(16)26(32)33)8-10-21-23-17-6-4-15(25(30)31)12-19(17)27(34)35/h3-6,9-13,22-23H,2,7-8H2,1H3 |
InChI Key |
ZLBNFRLRVHVXSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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